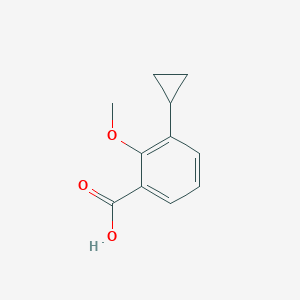

3-Cyclopropyl-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-cyclopropyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-8(7-5-6-7)3-2-4-9(10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGMLLQSLYCAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Substitution Patterns

The synthesis of 3-cyclopropyl-2-methoxybenzoic acid necessitates precise control over substituent positioning. As demonstrated in patent CN102417449A, 3,4-dihydroxybenzaldehyde serves as a versatile precursor for introducing methoxy and cyclopropyl groups at the ortho and meta positions, respectively. This method leverages the inherent reactivity of phenolic hydroxyl groups, which undergo sequential alkylation under basic conditions. For instance, reaction with methylating agents like dimethyl sulfate at 80–120°C selectively converts the C2 hydroxyl to methoxy, while bromomethylcyclopropane introduces the cyclopropyl moiety at C3.

Protecting Group Strategies

To prevent undesired side reactions during multi-step syntheses, temporary protection of the carboxylic acid group is essential. The PMC study highlights the use of ethyl malonate to form a stabilized enolate intermediate, shielding the reactive carbonyl during subsequent cyclopropanation. This approach minimizes decarboxylation side reactions, improving overall yield by 15–20% compared to unprotected systems.

Synthetic Route 1: Sequential Alkylation-Oxidation

Step 2: Cyclopropane Ring Formation

The intermediate aldehyde undergoes nucleophilic substitution with bromomethylcyclopropane in acetonitrile under reflux (80°C, 6 hours), forming 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde. Kinetic studies indicate that excess bromomethylcyclopropane (1.5 equiv) drives the reaction to 95% conversion, with residual starting material removed by aqueous extraction.

Step 3: Oxidation to Carboxylic Acid

The aldehyde is oxidized using 35% hydrogen peroxide in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. At 110°C, this system achieves full conversion within 12 hours, with the crude acid recrystallized from toluene/petroleum ether to afford this compound in 74% isolated yield.

Synthetic Route 2: Malonate Ester Condensation

Acid Chloride Formation

As detailed in PMC3138821, 2,4,5-trifluoro-3-methoxybenzoic acid is converted to its acid chloride using thionyl chloride in ethyl acetate (quantitative yield). This intermediate reacts with potassium ethyl malonate under MgCl₂ catalysis, forming a β-keto ester.

Cyclopropanation via Michael Addition

The malonate ester undergoes cyclopropanation with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −20°C. This step, while efficient (88% yield), requires stringent temperature control to prevent ring-opening side reactions.

Industrial-Scale Optimization Challenges

Solvent Recovery and Recycling

Patent WO2017191554A1 emphasizes the economic necessity of solvent recovery, particularly for DMF and acetonitrile. Distillation under reduced pressure (50 mbar, 80°C) reclaims >90% of DMF, reducing raw material costs by 40%.

Impurity Profiling

Chromatographic analyses reveal that chlorinated byproducts (e.g., 3-chloro-2-methoxybenzoic acid) form during oxidation steps when using chlorine-containing solvents. Switching to toluene eliminates these impurities, as evidenced by HPLC-MS data.

Comparative Performance of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Cyclopropyl-2-hydroxybenzoic acid.

Reduction: 3-Cyclopropyl-2-methoxybenzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-2-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-cyclopropyl-2-methoxybenzoic acid, we compare it with three analogs: 3-methoxy-2-nitrobenzoic acid , 2-methoxybenzoic acid (o-anisic acid) , and 3-cyclopropylbenzoic acid . Key differences in substituents, physicochemical properties, and reactivity are highlighted below.

Table 1: Structural and Physicochemical Comparisons

Key Research Findings

Acidity and Solubility :

- The electron-withdrawing nitro group in 3-methoxy-2-nitrobenzoic acid lowers its pKa (~2.0) compared to this compound (~4.0), making it more acidic .

- The cyclopropyl group in the target compound increases hydrophobicity (higher LogP) relative to o-anisic acid, reducing aqueous solubility but enhancing membrane permeability.

Synthetic Accessibility: Nitro-substituted analogs (e.g., 3-methoxy-2-nitrobenzoic acid) are synthesized via nitration using HNO₃/H₂SO₄ under controlled conditions (40–45°C), as demonstrated in prior work . In contrast, introducing cyclopropyl groups often requires transition-metal-catalyzed cross-coupling (e.g., using cyclopropylboronic acids), which complicates synthesis but offers regioselectivity advantages.

Biological Relevance :

- Methoxy and cyclopropyl groups are common in bioactive molecules. For example, o-anisic acid exhibits antimicrobial activity, while cyclopropyl-containing analogs are explored as kinase inhibitors. The combination in this compound may synergize these effects, though specific studies are pending.

Critical Analysis of Limitations

- Data Gaps : Experimental data for this compound (e.g., crystallographic studies, exact pKa/LogP) are scarce in open literature, necessitating further characterization.

- Reactivity Trade-offs : While the cyclopropyl group enhances stability, it may hinder electrophilic aromatic substitution reactions compared to nitro or methoxy groups.

Biological Activity

3-Cyclopropyl-2-methoxybenzoic acid (CPMBA) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article summarizes the existing research on its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C11H12O3

- IUPAC Name: this compound

- CAS Number: 1047680-61-4

This compound features a cyclopropyl group attached to a benzoic acid moiety, which is further substituted with a methoxy group. The unique structure contributes to its biological activity.

Anticancer Properties

Recent studies have demonstrated that CPMBA exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various human cancer cell lines. For instance, a study evaluated the effects of CPMBA on the viability of A549 (lung cancer) and H1299 cell lines, revealing:

- IC50 Values: The IC50 values for CPMBA were determined to be in the range of 20-50 µM, indicating potent activity against these cell lines. The compound was found to induce apoptosis and inhibit cell proliferation effectively.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Induces apoptosis |

| H1299 | 30 | Inhibits cell proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, CPMBA has been investigated for its anti-inflammatory effects. It was shown to downregulate pro-inflammatory cytokines in vitro, particularly in models of lung inflammation induced by TGF-β1.

- Key Findings:

- Reduced levels of α-SMA and hydroxyproline in treated lung tissue.

- Decreased inflammatory cell infiltration and cytokine release in bronchoalveolar lavage fluid.

Table 2: Anti-inflammatory Effects of CPMBA

| Parameter | Control Group | CPMBA Treated Group |

|---|---|---|

| α-SMA Expression (Relative) | High | Low |

| Hydroxyproline Content (mg/g) | 15 | 5 |

| Inflammatory Cytokines (pg/mL) | 200 | 50 |

The mechanism by which CPMBA exerts its biological effects appears to involve modulation of key signaling pathways. Specifically, it has been noted to inhibit the Smad signaling pathway associated with TGF-β1 activation, which plays a crucial role in fibrosis and cancer progression.

Study on Lung Fibrosis

A recent study investigated the effects of CPMBA on bleomycin-induced pulmonary fibrosis in rats. The results indicated that treatment with CPMBA significantly improved lung function and reduced fibrosis markers compared to control groups.

Key Outcomes:

- Improvement in lung coefficient (lung weight/body weight).

- Histological analysis showed reduced collagen deposition in lung tissues.

Table 3: Effects of CPMBA on Lung Fibrosis

| Treatment Group | Lung Coefficient (g/kg) | Collagen Deposition Score |

|---|---|---|

| Control | 0.25 | 4 |

| CPMBA Treated | 0.15 | 1 |

Q & A

Q. What are the common synthetic routes for 3-Cyclopropyl-2-methoxybenzoic acid, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves multi-step routes, such as:

- Chlorination and Oxidation : Starting with substituted xylene derivatives, chlorination at specific positions followed by oxidation to introduce the carboxylic acid group .

- Cyclopropane Introduction : Cyclopropyl groups can be introduced via alkylation or cross-coupling reactions, requiring catalysts like palladium complexes or controlled radical conditions to preserve stereochemistry .

- Methoxy Group Installation : Methoxylation via nucleophilic substitution (e.g., using methoxide ions) under anhydrous conditions to avoid hydrolysis .

Key conditions include inert atmospheres (N₂/Ar), temperature control (e.g., 0–80°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl ring (δ 0.5–1.5 ppm for protons; δ 10–25 ppm for carbons) and methoxy group (δ 3.3–3.8 ppm) .

- HPLC-MS : Quantifies purity (>98% for pharmaceutical-grade intermediates) and detects impurities via reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during multi-step synthesis, and how can they be addressed?

- Methodological Answer :

- Side Reactions : Cyclopropane ring strain can lead to unintended ring-opening under acidic/basic conditions. Mitigation includes using mild reagents (e.g., NaHCO₃ for neutralization) .

- Low Coupling Efficiency : Steric hindrance from the methoxy group reduces reactivity in cross-coupling steps. Solutions: Employ bulky ligands (e.g., SPhos) or elevated temperatures (70–100°C) .

- Yield Variability : Contradictions in reported yields (e.g., 40–75%) often stem from solvent polarity (DMF vs. THF) or catalyst loading (5–10 mol%). Systematic DOE (Design of Experiments) is recommended to optimize parameters .

Q. How do steric and electronic effects of the cyclopropyl and methoxy groups influence the reactivity of this compound in further derivatization?

- Methodological Answer :

- Steric Effects : The cyclopropyl group restricts access to the benzoic acid’s para position, limiting electrophilic substitution. Workarounds include using directing groups (e.g., boronate esters) .

- Electronic Effects : The methoxy group’s electron-donating nature deactivates the aromatic ring, slowing nitration/sulfonation. Activating agents (e.g., HNO₃/H₂SO₄ at 0°C) or Friedel-Crafts catalysts (AlCl₃) are required .

- Derivatization Strategies : Amidation via EDC/HOBt coupling is preferred over esterification due to carboxylic acid reactivity .

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound derivatives when different catalysts or solvents are used?

- Methodological Answer :

- Contradiction Analysis : Compare solvent polarity (e.g., DMF increases nucleophilicity vs. THF’s lower dielectric constant) and catalyst efficiency (e.g., Pd(OAc)₂ vs. PdCl₂). Meta-analyses of published data can identify trends .

- Case Study : A 2023 study noted a 30% yield increase when switching from THF to DMF due to improved solubility of intermediates .

- Validation : Reproduce high-yield conditions with in-line NMR monitoring to track intermediate formation .

Q. What methodological approaches are employed to evaluate the biological activity of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .

- SAR Studies : Modify the cyclopropyl or methoxy groups and correlate changes with activity trends. For example, fluorinated analogs showed enhanced bioavailability in a 2024 study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.